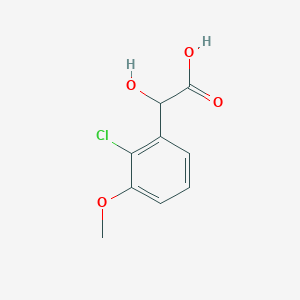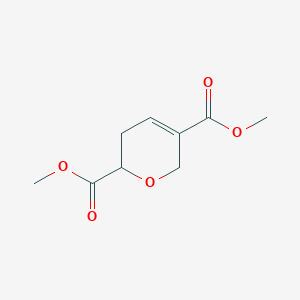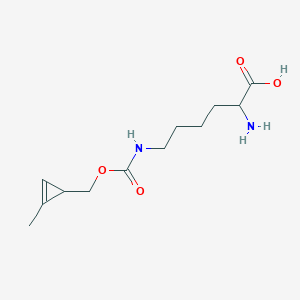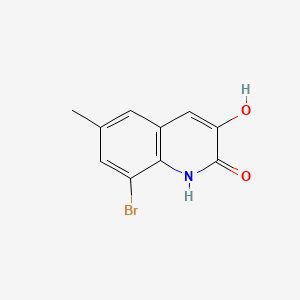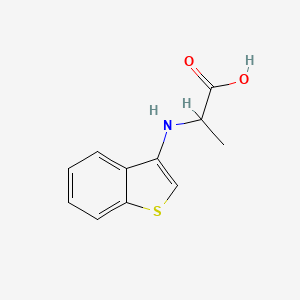
H-beta-(3-Benzothienyl)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-Benzothienyl)-L-beta-homoalanine, is a compound with significant interest in the fields of chemistry and biology. It is a beta-homo amino acid derivative, which means it has an additional methylene group compared to standard amino acids. This structural modification can impart unique properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves the protection of the amino group, followed by the introduction of the benzothienyl group. One common method is the use of N-Boc protection, where the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions to introduce the benzothienyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-beta-(3-Benzothienyl)-Ala-OH can undergo various chemical reactions, including:
Oxidation: The benzothienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the benzothienyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothienyl derivatives.
Scientific Research Applications
H-beta-(3-Benzothienyl)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-beta-(3-Benzothienyl)-Ala-OH involves its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzothienylalanine: A similar compound with a standard alanine backbone.
Benzothienylglycine: Another derivative with a glycine backbone.
Benzothienylserine: A serine derivative with a benzothienyl group.
Uniqueness
H-beta-(3-Benzothienyl)-Ala-OH is unique due to its beta-homo amino acid structure, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
InChI Key |
YPJJGMCMOHDOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



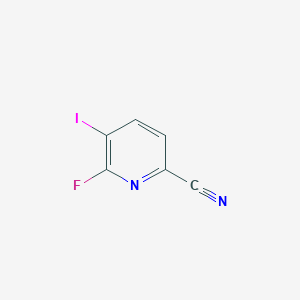
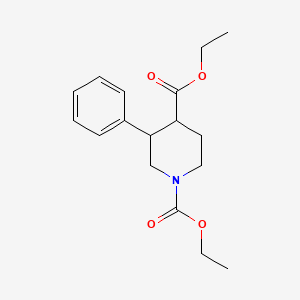
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
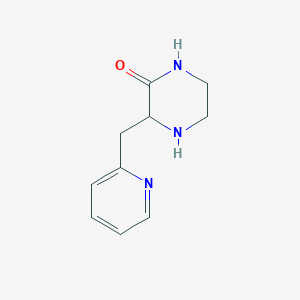
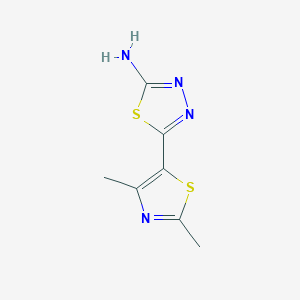
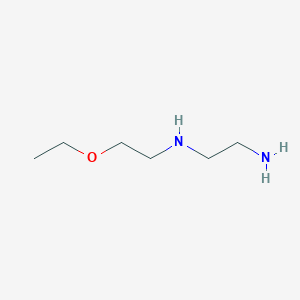
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
